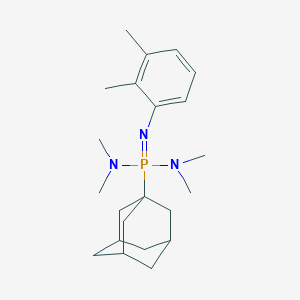
4-bromo-N-(2-phenylethyl)benzamide
描述
4-bromo-N-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a phenylethyl group attached to the nitrogen atom of the amide group
准备方法
Synthetic Routes and Reaction Conditions
4-bromo-N-(2-phenylethyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoic acid with 2-phenylethylamine in the presence of a coupling reagent such as titanium tetrachloride. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction can be catalyzed by palladium(0) catalysts, which facilitate the arylation of the amide group. This method allows for the efficient production of the compound on a larger scale .
化学反应分析
Types of Reactions
4-bromo-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The amide group can participate in coupling reactions with aryl boronic acids, facilitated by palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, oxidized or reduced derivatives, and coupled products with different aryl groups .
科学研究应用
4-bromo-N-(2-phenylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of benzamide derivatives with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 4-bromo-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the phenylethyl group contribute to the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
4-bromo-N-(1-phenylethyl)benzamide: Similar structure but with a different position of the phenylethyl group.
4-bromo-N-(2-phenylethyl)benzoic acid: Contains a carboxylic acid group instead of an amide group.
4-bromo-N-(2-phenylethyl)aniline: Contains an amine group instead of an amide group.
Uniqueness
4-bromo-N-(2-phenylethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenylethyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
属性
IUPAC Name |
4-bromo-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCALKIRJQYDJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1E)-1-(diphenylhydrazinylidene)ethyl]aniline](/img/structure/B377616.png)
![N-(3-{[(2-hydroxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B377627.png)

![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(pentafluorophenyl)hydrazine](/img/structure/B377633.png)
![4-[(3-hydroxy-4-methoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377636.png)
![N'-(3-allyl-4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2(3H)-ylidene)hexanohydrazide](/img/structure/B377638.png)
![3-ethyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-hydroxyethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377640.png)



![3-methyl-N-[2,2,2-trichloro-1-(4-ethylphenoxy)ethyl]butanamide](/img/structure/B377647.png)
![3-[Di(4-morpholinyl)phosphorothioyl]-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B377648.png)

![6-Chloro-3-{(3,4-dimethylphenyl)[di(4-morpholinyl)]phosphorimidoyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B377650.png)
